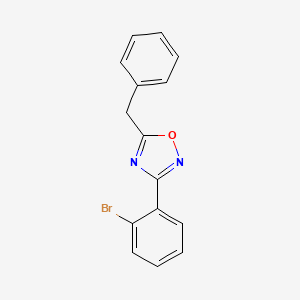

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-9-5-4-8-12(13)15-17-14(19-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXBFTYWZLFFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674499 | |

| Record name | 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-86-3 | |

| Record name | 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties. This document outlines the primary synthetic route, detailing the preparation of the key intermediate, 2-bromobenzamidoxime, and its subsequent condensation and cyclization with a phenylacetic acid derivative. The causality behind experimental choices, detailed protocols, and methods for purification and characterization are discussed, providing a self-validating system for its synthesis.

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in drug discovery due to its diverse pharmacological activities.[1] Its derivatives have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The stability of the oxadiazole ring to metabolic degradation makes it an attractive surrogate for labile ester and amide functionalities in drug candidates. This guide focuses on the synthesis of a specific derivative, this compound, which incorporates a versatile bromophenyl group amenable to further functionalization via cross-coupling reactions.

The most prevalent and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction.[1][2] This guide will detail a robust two-step synthesis for the target molecule, beginning with the preparation of 2-bromobenzamidoxime from 2-bromobenzonitrile.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the key intermediate, 2-bromobenzamidoxime, from 2-bromobenzonitrile. The second step is the coupling of this amidoxime with phenylacetyl chloride to form an O-acyl amidoxime intermediate, which then undergoes in-situ cyclodehydration to yield the final product.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its significant biological activities and its role as a stable bioisostere for ester and amide functionalities. Within this class of compounds, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole represents a molecule of interest for drug discovery and development professionals. Its structural features, combining the benzyl group, the bromophenyl substituent, and the oxadiazole core, suggest potential for diverse pharmacological applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these fundamental characteristics is paramount for researchers and scientists, as they govern the compound's behavior in biological systems, influence its formulation, and guide its development as a potential therapeutic agent. This document delves into the theoretical and experimental aspects of its key properties, offering both predicted data and detailed protocols for their empirical determination.

Molecular Profile and Structural Characteristics

This compound possesses a molecular structure that brings together several key functional groups, each contributing to its overall physicochemical profile. The central 1,2,4-oxadiazole ring provides a rigid, planar core. The benzyl group at the 5-position introduces a degree of lipophilicity and conformational flexibility. The 2-bromophenyl group at the 3-position significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications.

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational models provide valuable estimations of its physicochemical properties. These predictions are crucial for initial assessment and for guiding experimental design.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | ~ 90-110 | Influences solubility, dissolution rate, and formulation strategies. |

| Boiling Point (°C) | > 400 | Indicates thermal stability. |

| logP | ~ 4.5 | A measure of lipophilicity, affecting absorption, distribution, and metabolism. |

| Aqueous Solubility | Low | Impacts bioavailability and formulation requirements. |

| pKa | ~ 1.5 (most basic) | Determines the ionization state at physiological pH, affecting solubility and cell permeability. |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid derivative.[1]

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway leverages readily available starting materials and established reaction conditions.

Caption: Proposed two-step synthesis of the target molecule.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected characteristic signals can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the methylene group around δ 4.0-4.5 ppm and multiplets for the phenyl ring protons between δ 7.2-7.4 ppm) and the four protons of the 2-bromophenyl ring (multiplets in the aromatic region, likely between δ 7.3-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the oxadiazole ring (typically in the range of δ 160-175 ppm), the benzyl group, and the 2-bromophenyl group.[2] The carbon attached to the bromine atom will appear in the aromatic region.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), C-O-C stretching (1000-1300 cm⁻¹), and aromatic C-H stretching.[3]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks (M and M+2) of nearly equal intensity.[4][5] The fragmentation pattern would likely involve the loss of the benzyl group and other characteristic fragments.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the predicted physicochemical properties must be validated through rigorous experimental testing. The following section details standardized protocols for determining these key parameters.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting point.

-

For an accurate determination, start heating at a rate of 10-20°C per minute until the temperature is about 20°C below the estimated melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The range between these two temperatures is the melting range.

Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically assessed in a range of solvents relevant to pharmaceutical development.

Step-by-Step Protocol (Thermodynamic Solubility):

-

Sample Preparation: Accurately weigh an excess amount of the compound into separate vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.

Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Protocol (Shake-Flask Method):

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice versa by shaking them together and allowing the phases to separate.

-

Compound Addition: Dissolve a known amount of the compound in the pre-saturated aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, offering both predicted values and standardized experimental protocols for their determination. A thorough understanding and empirical validation of these properties are essential for advancing this molecule through the drug development pipeline. The provided methodologies serve as a robust framework for researchers to generate the necessary data to fully characterize this promising compound and unlock its therapeutic potential.

References

- Bokach, N. A., et al. (2003). 1,3-Dipolar cycloaddition of nitrile oxides to nitriles in the presence of platinum(IV) catalyst. Russian Chemical Bulletin, 52(10), 2292-2294.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info.

- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6).

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.

- Mass spectrum of 1-bromo-2-methylpropane. (n.d.). docbrown.info.

- FTIR spectra of the three oxadiazole derivatives. (n.d.).

-

Synthesis and Screening of New[4][6][7]Oxadiazole,[6][7][8]Triazole, and[6][7][8]Triazolo[4,3-b][6][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021, January 7). National Institutes of Health.

-

Synthesis and Screening of New[4][6][7]Oxadiazole,[6][7][8]Triazole, and[6][7][8]Triazolo[4,3-b][6][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021, January 7). ACS Publications.

- 1,2,4-Oxadiazole, methanediol deriv

- Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa. (n.d.). Beilstein Journals.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Pakistan Journal of Pharmaceutical Sciences.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024, September 10).

- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chrom

- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace.

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).

- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022, November 28).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). MOST Wiedzy.

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025, August 6).

- (+/-)-2-(4-BROMOPHENYL)-3-ACETYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE. (n.d.). SpectraBase.

- Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. (2023, March 2). ACS Omega.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024, October 25).

- Indian Journal of Pharmaceutical and Biological Research (IJPBR). (n.d.).

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024, October 25). RSC Publishing.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI.

- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023, July 5). zora.uzh.ch.

- Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]. (n.d.). Hindawi.

- 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | C14H8BrClN2O | CID. (n.d.). PubChem.

- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nem

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. journalspub.com [journalspub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. The 1,2,4-oxadiazole core is a recognized "privileged structure" and a valuable bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. This document details a robust synthetic pathway, outlines key analytical methods for structural verification, and explores the compound's vast therapeutic potential, which is informed by the extensive pharmacology of the 1,2,4-oxadiazole class. Particular emphasis is placed on the strategic inclusion of the 2-bromophenyl and benzyl moieties, which provide opportunities for subsequent chemical modification and optimization of biological activity.

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] Among the four possible isomers, the 1,2,4-oxadiazole ring has garnered substantial attention in drug development for its unique bioisosteric properties and broad spectrum of biological activities.[2] It is frequently employed as a metabolically stable replacement for ester and amide groups, a strategy that can improve a drug candidate's oral bioavailability and overall pharmacokinetic profile.[1]

The inherent chemical stability, coupled with the ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, makes the 1,2,4-oxadiazole scaffold a versatile framework for designing novel therapeutic agents.[1] Compounds incorporating this ring system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2]

Physicochemical Properties and Identification

This compound is a distinct molecule designed to leverage the therapeutic benefits of the oxadiazole core while incorporating substituents that enhance potency and allow for further synthetic diversification.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not publicly cataloged |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.17 g/mol |

| InChI Key | (Predicted) ZVJLMMAGSLBFEF-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The most reliable and common method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with an activated carboxylic acid derivative, typically an acyl chloride.[3] This pathway is efficient, high-yielding, and tolerates a wide variety of functional groups.

Proposed Synthetic Workflow

The synthesis of the title compound can be achieved via a two-step process starting from commercially available 2-bromobenzonitrile.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromobenzamidoxime (Intermediate)

-

To a solution of 2-bromobenzonitrile (1.0 eq) in a 3:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2-bromobenzamidoxime, which can be used in the next step without further purification or recrystallized from ethanol/water.

Causality: The use of a base like sodium bicarbonate is crucial to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile required for the addition to the nitrile carbon.[4] Refluxing provides the necessary activation energy for the reaction.

Step 2: Synthesis of this compound

-

Dissolve the 2-bromobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and purged with nitrogen.

-

Add pyridine (1.2 eq) as a base and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The reaction is often exothermic.[5]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The mechanism involves an initial O-acylation followed by a base-mediated dehydrative cyclization.

-

Upon completion (monitored by TLC), quench the reaction by adding water.

-

Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure title compound.

Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive phenylacetyl chloride.[6] Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation and subsequent cyclization, driving the reaction to completion.[7]

Spectroscopic Characterization and Validation

Structural confirmation of the final compound relies on a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating successful synthesis.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-bromophenyl ring (4H, multiplet), the benzyl phenyl ring (5H, multiplet), and a characteristic singlet for the benzylic methylene (-CH₂-) protons (2H) around 4.0-4.4 ppm. |

| ¹³C NMR | Peaks for the distinct aromatic carbons, the benzylic carbon (~30-35 ppm), and the two characteristic carbons of the oxadiazole ring (C3 and C5) at lower field (~165-175 ppm). |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050-3100), C=N stretching of the oxadiazole ring (~1590), C-O-C stretching (~1100-1200), and C-Br stretching (~550-650). |

| Mass Spec. (EIMS) | A molecular ion peak [M]⁺ at m/z ≈ 314/316, showing the characteristic isotopic pattern for a molecule containing one bromine atom. Key fragmentation would likely involve the loss of the benzyl group.[8] |

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a compelling candidate for drug discovery programs, particularly in oncology and inflammation.

Pharmacological Rationale

-

Anticancer Potential: The 1,2,4-oxadiazole scaffold is present in numerous compounds with potent antiproliferative activity against various cancer cell lines.[2] These compounds can act through diverse mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDAC) or protein kinases.[9]

-

Anti-inflammatory Activity: Many oxadiazole derivatives are known to inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Strategic Importance of Substituents

The choice of the 2-bromophenyl and benzyl groups is not arbitrary; they serve distinct and strategic purposes in the context of drug design.

Sources

- 1. ijper.org [ijper.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

- 4. Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. Amide Synthesis [fishersci.it]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data for 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole: A Technical Overview

A comprehensive spectroscopic analysis of the novel heterocyclic compound 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole is currently unavailable in the public domain. Extensive searches of chemical databases and peer-reviewed literature did not yield specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) data for this particular molecule.

While the synthesis and characterization of various 1,2,4-oxadiazole derivatives are widely reported, highlighting their significance in medicinal chemistry and materials science, the specific combination of a 5-benzyl and a 3-(2-bromophenyl) substituent on the 1,2,4-oxadiazole core has not been detailed with corresponding spectral data in the available scientific literature.[1][2][3] The inherent value of such data lies in the unambiguous confirmation of the molecular structure and purity of a synthesized compound, which is a cornerstone of chemical research and development.

This technical guide will, therefore, outline the anticipated spectral characteristics of this compound based on the known spectroscopic behaviors of its constituent functional groups and structurally similar compounds.[4][5][6] Furthermore, it will provide a standardized methodology for acquiring and interpreting the NMR, MS, and IR spectra should a sample of the compound become available.

Molecular Structure and Expected Spectroscopic Features

The structural formula of this compound is presented below. The molecule is characterized by a central 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[6] This core is substituted at the 5-position with a benzyl group and at the 3-position with a 2-bromophenyl group.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl and 2-bromophenyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | Singlet (s) | 2H | -CH₂- (Benzyl methylene) |

| ~ 7.2 - 7.4 | Multiplet (m) | 5H | Phenyl protons of benzyl group |

| ~ 7.4 - 7.8 | Multiplet (m) | 4H | Protons of 2-bromophenyl group |

Causality behind Experimental Choices: The choice of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) is a standard protocol for referencing the chemical shifts accurately.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 35 - 40 | -CH₂- (Benzyl methylene) |

| ~ 120 - 140 | Aromatic carbons (both rings) |

| ~ 160 - 175 | C3 and C5 of the 1,2,4-oxadiazole ring |

Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Predicted Mass Spectrum

The primary data from a mass spectrum is the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ and its fragment ions. For this compound (C₁₅H₁₀BrN₃O), the exact mass can be calculated. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Key Predicted Fragments:

-

Benzyl Cation: A prominent peak at m/z = 91, corresponding to the stable tropylium ion formed from the benzyl fragment.

-

Bromophenyl Fragment: Fragments corresponding to the 2-bromophenyl group.

-

Cleavage of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can undergo characteristic fragmentation patterns.[7]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds or a soft ionization technique (ESI, APCI) for less volatile or thermally labile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

Figure 2. A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) |

| ~ 1600 - 1450 | C=C stretch | Aromatic rings |

| ~ 1620 - 1580 | C=N stretch | 1,2,4-Oxadiazole ring |

| ~ 1250 - 1020 | C-O stretch | 1,2,4-Oxadiazole ring |

| ~ 770 - 730 | C-Br stretch | 2-Bromophenyl group |

Authoritative Grounding: The characteristic absorption bands for various functional groups are well-established in spectroscopic literature. The predicted values are based on these established correlations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Conclusion

While direct experimental spectral data for this compound remains to be published, a comprehensive spectroscopic characterization is crucial for its definitive identification and for ensuring its purity for any subsequent applications in research and development. The predicted NMR, MS, and IR data, along with the detailed experimental protocols provided in this guide, offer a robust framework for the analysis of this novel compound. The synthesis and full spectroscopic elucidation of this molecule would be a valuable contribution to the field of heterocyclic chemistry.

References

Due to the lack of specific data for the target compound, the references provided are for structurally related compounds and general spectroscopic techniques.

- Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.

- MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.

- Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Agricultural Sciences.

- European Journal of Advanced Chemistry Research. (2025). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds.

- ResearchGate. (2017). Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. Journal of Chemical Research, 41(11), 664-667.

- Beilstein Journals. (n.d.). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry.

- PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Iranian Chemical Society.

- Beilstein Journals. (n.d.). Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation. Beilstein Journal of Organic Chemistry.

- Global Science. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide.

- JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.

- MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals.

- ResearchGate. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(3), 153-198.

- PubMed Central. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules.

- PubMed Central. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. International Journal of Molecular Sciences, 24(6), 5894.

- Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.

- University of Baghdad. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

solubility of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its bioisosteric properties, often serving as a replacement for amide and ester functionalities.[1][2] Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, making them valuable frameworks in modern drug discovery.[1][3] this compound is one such compound, featuring a combination of aromatic and heterocyclic systems. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening processes. Solubility dictates the choice of reaction media, the feasibility of crystallization, and the methods for preparing solutions for in vitro and in vivo testing.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into its physicochemical properties to predict its solubility behavior, present a detailed experimental protocol for its determination, and discuss the expected outcomes in a range of common organic solvents.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

Molecular Structure Analysis:

-

This compound is a molecule of moderate size with a molecular weight of approximately 329.18 g/mol (based on a similar structure without the benzyl group having a molecular weight of 335.58 g/mol [6]).

-

The molecule is predominantly non-polar due to the presence of two phenyl rings and a benzyl group.

-

The 1,2,4-oxadiazole ring, along with the bromine atom, introduces some polarity to the molecule. However, the overall character is expected to be lipophilic.

-

The molecule lacks significant hydrogen bond donating capabilities but possesses hydrogen bond accepting sites on the nitrogen and oxygen atoms of the oxadiazole ring.

Predicted Solubility Behavior:

Based on its structure, this compound is anticipated to exhibit the following solubility characteristics:

-

High solubility in non-polar and moderately polar aprotic organic solvents such as toluene, dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF). These solvents can effectively solvate the large non-polar surface area of the molecule through van der Waals interactions.

-

Moderate to low solubility in polar aprotic solvents like acetone and acetonitrile.

-

Low solubility in highly polar protic solvents such as ethanol, methanol, and especially water. The energy required to disrupt the hydrogen-bonding network of these solvents would not be sufficiently compensated by the solvation of the largely non-polar solute.

The relationship between the solute's properties, the solvent's properties, and the resulting solubility can be visualized as follows:

Caption: Logical relationship governing the solubility of the target compound.

Experimental Determination of Solubility

To quantitatively assess the solubility of this compound, the equilibrium shake-flask method is a reliable and widely accepted technique.[4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol: Equilibrium Shake-Flask Solubility Determination

-

Preparation:

-

Dispense a known volume (e.g., 2 mL) of the selected organic solvent into several vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid remains present.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid aspirating any solid particles.

-

-

Quantification:

-

Carefully take a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical method.

-

Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

The following diagram illustrates the experimental workflow for the shake-flask method:

Caption: Experimental workflow for the shake-flask solubility determination.

Illustrative Solubility Data and Discussion

While experimental data for this compound is not publicly available, we can present a hypothetical, yet scientifically plausible, set of solubility data for illustrative purposes. This data is based on the structural analysis and the "like dissolves like" principle.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) at 25°C |

| Hexane | Non-polar | 1.9 | > 20 |

| Toluene | Non-polar | 2.4 | > 50 |

| Dichloromethane | Polar Aprotic | 9.1 | > 100 |

| Ethyl Acetate | Polar Aprotic | 6.0 | > 80 |

| Acetone | Polar Aprotic | 21 | ~ 15 |

| Acetonitrile | Polar Aprotic | 37.5 | ~ 5 |

| Ethanol | Polar Protic | 24.5 | < 1 |

| Water | Polar Protic | 80.1 | < 0.01 |

Discussion of Expected Results:

The hypothetical data in the table illustrates the expected trend. The highest solubility is predicted in solvents with low to moderate polarity, such as dichloromethane and toluene, which can effectively solvate the aromatic rings of the molecule. As the polarity of the solvent increases, particularly with the introduction of hydrogen bonding capability (as in ethanol and water), the solubility is expected to decrease dramatically. This is because the strong intermolecular forces within the polar protic solvents are not easily overcome by the weaker interactions with the non-polar solute.

Conclusion

A comprehensive understanding of the solubility of this compound is crucial for its effective use in research and development. Based on its chemical structure, it is predicted to be highly soluble in non-polar and moderately polar aprotic organic solvents, with limited solubility in polar protic solvents. The equilibrium shake-flask method provides a robust experimental approach for obtaining quantitative solubility data. This knowledge is essential for guiding solvent selection in synthesis, purification, and the preparation of solutions for biological assays, ultimately facilitating the advancement of drug discovery programs involving this and related chemical scaffolds.

References

-

Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI. [Link]

-

Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

-

Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(3), 1151-1166. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Websites. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. [Link]

-

Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Abbasi, A., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463. [Link]

-

de Oliveira, D. N., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports, 10(1), 21588. [Link]

-

PubChem. (n.d.). 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. [Link]

-

Boström, J., et al. (2019). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(15), 6867-6889. [Link]

-

He, D., et al. (2010). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]-1,3,4-oxadiazoles. Chinese Journal of Chemistry, 28(1), 101-106. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

G, S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 25. [Link]

-

Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. (2025, May 14). European Journal of Advanced Chemistry Research. [Link]

-

Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. International Journal of Pharma Sciences and Research, 5(1), 1-10. [Link]

-

Taha, M., et al. (2015). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

-

Maslivets, A. N., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1793. [Link]

-

Kumar, K. A., et al. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 4(4), 1789-1801. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | C14H8BrClN2O | CID 874760 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 1,2,4-oxadiazole derivatives

An In-depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural stability and diverse biological functionality. Among the five-membered heterocyclic compounds, the 1,2,4-oxadiazole ring has emerged as a "privileged structure" of considerable interest.[1][2] Its unique physicochemical properties, including chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amides and esters, make it an ideal framework for the design of new therapeutic agents.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-oxadiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, present robust experimental protocols for their evaluation, and analyze structure-activity relationships that govern their potency and selectivity.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The application of 1,2,4-oxadiazole derivatives in oncology is one of the most extensively researched areas.[5][6][7] These compounds have been shown to interfere with various biological pathways crucial for cancer cell proliferation, survival, and metastasis. The mechanism of action is often linked to the inhibition of key enzymes and growth factors that are dysregulated in cancer.[5][6]

Mechanism of Action: Enzyme Inhibition and Beyond

A primary strategy through which 1,2,4-oxadiazole derivatives exert their anticancer effects is via enzyme inhibition. They have been successfully designed as inhibitors for a range of targets, including:

-

Histone Deacetylases (HDACs): Certain derivatives function as potent HDAC inhibitors, particularly against HDAC-1, -2, and -3, with IC50 values in the nanomolar range.[2] HDACs are critical epigenetic regulators, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells.

-

Steroid Sulfatase (STS): Novel 3,5-disubstituted 1,2,4-oxadiazole sulfamates have been developed as potent inhibitors of STS, an enzyme implicated in hormone-dependent cancers like breast cancer.[3] The inhibition of STS blocks the conversion of inactive steroid sulfates to active hormones, thereby impeding tumor growth.

-

Carbonic Anhydrase IX (CAIX): Some 1,2,4-oxadiazole conjugates have been reported to target CAIX, an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[7]

The versatility of the scaffold allows for its incorporation into molecules that target a wide array of cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A375).[1]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1,2,4-oxadiazole core have yielded crucial insights into the structural requirements for potent anticancer activity.

-

Substitution Pattern: The substitution pattern on the 1,2,4-oxadiazole ring is decisive in determining biological activity. For STS inhibitors, shifting the aryl-sulfamate pharmacophore between the 3- and 5-positions is critical for maintaining high potency.[3]

-

Aromatic Substituents: The nature and position of substituents on the aryl rings attached to the oxadiazole core significantly influence cytotoxicity.

-

Electron-withdrawing groups (EWGs) on a 5-aryl ring have been shown to increase antitumor activity.[1]

-

The presence of a urea moiety combined with an electron-donating group can enhance cytotoxicity against cell lines like MCF-7.[5]

-

Halogen substituents, particularly fluorine, can enhance potency, likely through additional electrostatic interactions with amino acid residues in the enzyme's active site.[3]

-

Table 1: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |

| Compound 9j | JEG-3 (STS Assay) | 0.00664 | 3,5-disubstituted oxadiazole sulfamate | [3] |

| Compound 13a/b | A375, MCF-7 | 0.11 - 1.47 | Fused imidazothiadiazole moiety | [1] |

| Compound 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 | Linked benzimidazole moiety | [1] |

| Compound 16 | MCF-7 | 81 | Fused 1,2,3-triazole-pyrazole moiety | [5][6] |

| Compound 21 | HDAC-1 (Enzymatic) | 0.0018 | Hydroxamic acid & pyrimidine moiety | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of 1,2,4-oxadiazole derivatives against a cancer cell line. The MTT assay is a colorimetric assay based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a dark blue formazan product.

Causality: The intensity of the blue color is directly proportional to the number of living, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates cytotoxicity.

Materials and Reagents:

-

Selected cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well microtiter plates

-

Test 1,2,4-oxadiazole compounds, dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: After the incubation period, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

-

Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot a dose-response curve (% viability vs. log concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: Anticancer Drug Discovery Workflow

Caption: Competitive inhibition of an enzyme by a 1,2,4-oxadiazole derivative.

Conclusion and Future Directions

The 1,2,4-oxadiazole core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its derivatives exhibit an impressively broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties. [1][3][8][9]The chemical tractability of the ring system allows for extensive structural modifications, enabling fine-tuning of activity and selectivity against specific biological targets. Structure-activity relationship studies have consistently shown that the nature and position of substituents on the core and its appended aryl rings are critical determinants of potency. [3][10] Future research should focus on leveraging computational tools for more rational drug design, exploring novel synthetic methodologies to expand chemical diversity, and investigating multi-target drug candidates to address complex diseases like cancer and Alzheimer's. The continued exploration of this privileged scaffold holds immense promise for the development of the next generation of therapeutic agents.

References

- Nowak, M., et al. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Medicinal Chemistry Letters.

-

MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

-

Kumar, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry. [Link]

-

Al-Ostath, O. A., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. [Link]

-

Wang, J., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Bielawska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

-

Szymanowska, D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Bielawska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

ResearchGate. (n.d.). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. [Link]

-

Bakht, M. A., et al. (n.d.). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

-

Maccioni, E., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. European Journal of Medicinal Chemistry. [Link]

-

Zafar, H., et al. (n.d.). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. [Link]

-

ResearchGate. (n.d.). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. [Link]

-

Chen, W., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) ameliorated Alzheimer's disease-like phenotypes in vitro and in vivo. Drug Design, Development and Therapy. [Link]

-

Kamal, A., et al. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

-

Zafar, H., et al. (n.d.). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative. ResearchGate. [Link]

-

Mohamed, H. S., et al. (n.d.). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances. [Link]

-

Chourasiya, R. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Yurttas, L., et al. (n.d.). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Gontora, P., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

-

ResearchGate. (n.d.). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

Das, B., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. [Link]

-

Al-Ostath, O. A., et al. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Synthesis of Some New Oxadiazole with Antimicrobial Activity. ResearchGate. [Link]

-

TMR Publishing Group. (n.d.). 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. TMR Publishing Group. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Whitepaper: A Strategic Framework for Identifying and Validating the Therapeutic Targets of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this ring system have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3] This guide focuses on a novel entity, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, a compound with unexplored biological potential. Given the rich history of its core structure, a systematic investigation into its mechanism of action and molecular targets is warranted. This document provides a comprehensive, hypothesis-driven framework for researchers to elucidate the therapeutic potential of this compound. We will detail a multi-pronged strategy encompassing in silico prediction, unbiased phenotypic screening, robust target deconvolution, and rigorous validation, providing the scientific rationale and detailed protocols necessary to transition this molecule from a chemical entity to a validated lead compound.

Introduction: The Rationale for Target Discovery

The process of bringing a new therapeutic to market is fraught with challenges, with a significant number of candidates failing in clinical trials due to a lack of efficacy or unforeseen toxicity.[4] A primary contributor to these failures is an incomplete understanding of the compound's mechanism of action, stemming from inadequate preclinical target identification and validation.[4] For a novel compound like this compound, a systematic and unbiased approach to target discovery is not just beneficial—it is essential for building a solid foundation for a successful drug development program.

The 1,2,4-oxadiazole ring is a key structural feature in several approved drugs and clinical candidates, underscoring its pharmacological relevance.[3][5] Its utility is often attributed to its ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, while its heterocyclic nature provides metabolic stability.[2][6] The substituents on the core—a benzyl group at the 5-position and a 2-bromophenyl group at the 3-position—confer specific physicochemical properties that will dictate its interaction profile. The bromine atom is particularly noteworthy, as it can serve as a handle for synthetic elaboration or participate directly in halogen bonding with a target protein, a specific and increasingly recognized drug-protein interaction.[7]

This guide eschews a speculative approach and instead outlines a logical, sequential workflow designed to first uncover the compound's biological function and then precisely identify the molecular machinery it modulates.

Figure 1: A high-level strategic workflow for target identification and validation.

In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable early insights into the compound's drug-like properties and potential biological partners.[8][9] This initial step helps to formulate hypotheses and guide the design of subsequent screens.

Physicochemical Property Assessment

The first step is to assess the compound's "druggability" by calculating key physicochemical parameters. These properties, summarized in Table 1, predict the molecule's potential for oral bioavailability based on established frameworks like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Assessment |

|---|---|---|---|

| Molecular Weight (MW) | 329.17 g/mol | ≤ 500 | Pass |

| LogP (Octanol/Water) | 4.2 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Pass |

| Polar Surface Area (PSA) | 42.1 Ų | ≤ 140 Ų | Pass |

(Note: Values are calculated estimates for illustrative purposes.)

The predicted profile suggests that this compound possesses favorable drug-like characteristics, justifying further investigation.

Computational Target Inference

Several computational strategies can be employed to predict potential protein targets:

-

Similarity Searching: Comparing the compound's structure to databases of known bioactive molecules (e.g., ChEMBL) can identify compounds with similar scaffolds that have established targets.

-

Reverse Docking: Screening the compound against a library of 3D protein structures to identify potential binding partners based on calculated binding affinity scores.

-

Pathway Analysis: Using tools that connect small molecules to biological pathways based on gene expression data from reference compounds (e.g., Connectivity Map).[8]

Causality: The goal of this in silico phase is not to definitively identify the target but to generate a prioritized list of hypotheses. For instance, if reverse docking consistently identifies kinases as high-affinity binders, this would provide a strong rationale for including kinase activity assays in the initial experimental plan.

Unbiased Phenotypic Screening

Phenotypic screening involves testing the compound in disease-relevant cellular or organismal models without a preconceived target.[10][11] This approach allows the compound's biological activity to reveal itself in an unbiased manner, which is crucial for discovering novel mechanisms of action.

Rationale and Design

Based on the broad therapeutic potential of 1,2,4-oxadiazole derivatives, a multi-panel screening approach is recommended.[3][5]

-

Oncology Panel: Screen against a panel of human cancer cell lines from diverse tissue origins (e.g., NCI-60 panel) to identify anti-proliferative or cytotoxic effects.[2][12]

-

Neuroscience Panel: Utilize primary neurons or immortalized neuronal cell lines to screen for neuroprotective or neurotoxic effects, relevant given the known neuroprotective activity of some oxadiazoles.[13]

-

Inflammation Panel: Employ cell-based assays that measure key inflammatory mediators (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Table 2: Representative Data from a Hypothetical Anti-Proliferative Screen

| Cell Line | Tissue of Origin | GI₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 2.5 |

| A549 | Lung Cancer | > 50 |

| DU-145 | Prostate Cancer | 1.8 |

| HCT-116 | Colon Cancer | 3.2 |

| U87 MG | Glioblastoma | 0.9 |

(Note: GI₅₀ is the concentration causing 50% growth inhibition. Data are hypothetical.)

Expert Insight: The hypothetical data in Table 2 suggest a potent and selective anti-proliferative effect against glioblastoma cells (U87 MG). This single data point provides a clear and compelling direction for the subsequent target deconvolution efforts, focusing on the molecular drivers of U87 MG cell growth and survival.

Target Deconvolution: From Phenotype to Protein

Once a robust and reproducible phenotype is confirmed, the critical next step is to identify the specific molecular target(s) responsible. Modern proteomics-based methods can be broadly categorized into affinity-based and label-free approaches.[14][15]

Label-Free Methods: Cellular Thermal Shift Assay (CETSA)

Label-free methods are advantageous as they probe the interaction between the target protein and the unmodified compound in a near-physiological context.[14] CETSA is a powerful technique based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.[15]

Figure 2: Experimental workflow for target identification using CETSA.

Experimental Protocol: CETSA Coupled with Mass Spectrometry

-

Cell Culture and Lysis: Culture U87 MG cells to ~80% confluency. Harvest and lyse the cells in a suitable buffer to prepare a clarified cell lysate.

-

Compound Incubation: Divide the lysate into two main pools: one treated with this compound (e.g., at 10x GI₅₀ concentration) and a control pool treated with vehicle (DMSO). Incubate for 1 hour.

-

Thermal Challenge: Aliquot each pool into separate tubes for each temperature point in a gradient (e.g., 40°C, 44°C, 48°C... 70°C). Heat the samples for 3 minutes, then cool to room temperature.

-

Fractionation: Centrifuge all tubes at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins. Carefully collect the supernatant containing the soluble proteins.

-

Sample Preparation for MS: Quantify the protein concentration in the soluble fractions. Prepare the samples for quantitative proteomics analysis (e.g., via TMT labeling and LC-MS/MS).

-

Data Analysis: Analyze the proteomics data to identify proteins that remain in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle controls. These proteins represent the primary target candidates.

Trustworthiness: The inclusion of a vehicle control at every temperature point is critical. This self-validating system ensures that any observed thermal shift is a direct result of the compound's presence and not an experimental artifact.

Affinity-Based Methods: Immobilized Compound Pull-Down

Affinity-based methods use a modified version of the compound to physically isolate its binding partners from a cell lysate.[14][15] This requires synthesizing an analog of the compound with a linker attached to a solid support, like agarose beads.

Expert Insight: The choice of where to attach the linker is critical to preserving the compound's activity. For this compound, the benzyl group might be a suitable attachment point, as modifications at the 3- and 5-positions of the oxadiazole ring are known to be crucial for activity. The unmodified compound should be used as a competitor in a control experiment to distinguish specific binders from non-specific ones.

Target Validation: Confirming the Causal Link

Generating a list of candidate proteins from a deconvolution experiment is a major milestone, but it is not the endpoint. Rigorous validation is required to prove that modulation of a specific candidate is directly responsible for the observed biological effect.[10][16][17]

Genetic Validation

Genetic tools provide the most compelling evidence for target validation.[10][16]

-

Gene Knockdown (RNAi/CRISPR): Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein in the model cells (e.g., U87 MG). If the knockdown phenocopies the effect of the compound (e.g., causes the same reduction in cell viability), it strongly validates the target.

-

Overexpression: Conversely, overexpressing the target protein may confer resistance to the compound, further strengthening the link.

Biochemical and Biophysical Validation

These methods confirm a direct physical interaction between the compound and the purified target protein.

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (K_D) and kinetics of the compound-protein interaction.

-

Functional Assays: If the validated target is an enzyme (e.g., a kinase), a biochemical assay must be developed to measure the compound's inhibitory activity (IC₅₀). The IC₅₀ from this assay should correlate with the cellular potency (GI₅₀) to establish a clear structure-activity relationship.[10]

Sources

- 1. ijper.org [ijper.org]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]

- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 11. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 12. mdpi.com [mdpi.com]

- 13. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]